

Prepared by a Senior Application Scientist

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Compound of Interest

Compound Name:	<i>Olmudinib</i>
CAS No.:	<i>1353550-13-6</i>
Cat. No.:	<i>B560107</i>

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This guide provides a comprehensive technical overview of **Olmudinib**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on **Olmudinib**'s chemical properties, mechanism of action, clinical relevance, and associated analytical methodologies.

Core Identification and Chemical Properties

Olmudinib is a key molecule in the targeted therapy of non-small cell lung cancer (NSCLC). Its precise identification is fundamental for research, development, and regulatory purposes.

Chemical Identity

Identifier	Value
CAS Number	1353550-13-6[1][2][3][4][5]
Molecular Formula	C ₂₆ H ₂₆ N ₆ O ₂ S[2][3][5]
Molecular Weight	486.6 g/mol [2]
IUPAC Name	N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]thieno[3,2-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide[2]

Synonyms and Developmental Codes

The compound is known by several names across different stages of development and commercialization:

- HM61713[1][2][3]
- BI 1482694[1][2][3]
- Olita™ (Trade Name)[6][7]
- N-(3-((2-((4-(4-methylpiperazin-1-yl)anilino)thieno(3,2-d)pyrimidin-4-yl)oxy)phenyl)acrylamide[3]
- N-{3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}thieno[3,2-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide[2][8]

Mechanism of Action: Irreversible Inhibition of Mutant EGFR

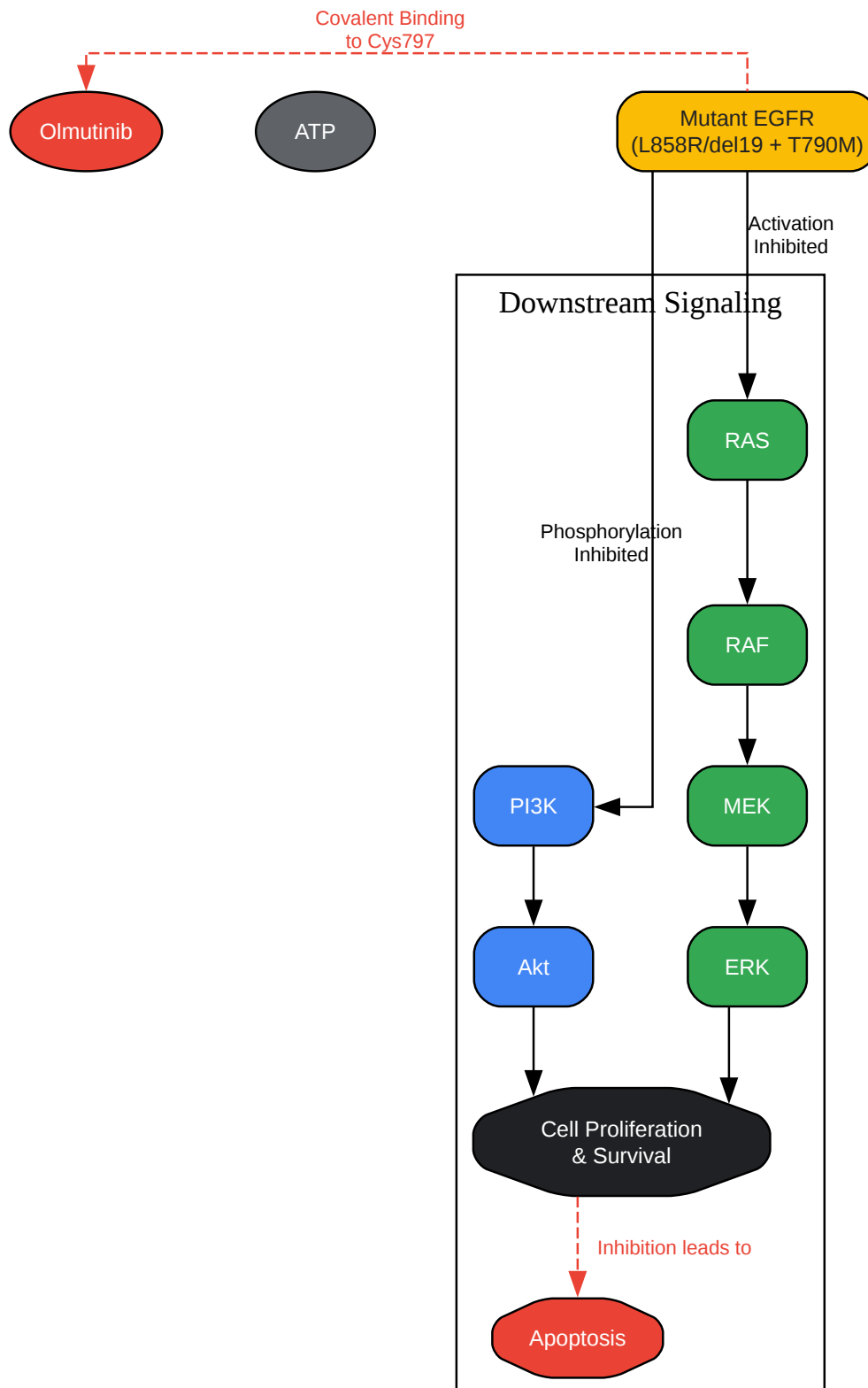
Olmudinib is classified as a third-generation EGFR-TKI, distinguished by its targeted and irreversible mechanism of action. This specificity is crucial for its efficacy in patients who have developed resistance to earlier-generation TKIs.

Covalent Binding and Pathway Inhibition

The primary mechanism involves the covalent and irreversible binding of **Olmudinib** to a cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[2][5][8] This binding is facilitated by the acrylamide moiety of the **Olmudinib** molecule. By occupying this site, **Olmudinib** effectively blocks ATP from binding, thereby preventing the autophosphorylation of the receptor.[6][9]

This inhibition is highly selective for EGFR harboring activating mutations (such as exon 19 deletions or L858R) and, most critically, the T790M resistance mutation.[6][8][10] The T790M mutation is a common cause of acquired resistance to first- and second-generation EGFR inhibitors.[7] **Olmudinib** demonstrates significantly lower activity against wild-type (WT) EGFR, which is believed to reduce the incidence of off-target toxicities, such as skin rash and diarrhea, commonly associated with non-selective EGFR inhibitors.[6][8][10]

The blockade of EGFR phosphorylation prevents the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[2][8] This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells dependent on these signaling pathways.



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Caption: **Olmutinib**'s mechanism of action targeting mutant EGFR.

In Vitro Potency

The selectivity of **Olmudinib** is demonstrated by its half-maximal inhibitory concentration (IC₅₀) against various cell lines.

Cell Line	EGFR Mutation Status	IC ₅₀ (nM)
H1975	L858R / T790M	10[1][11]
HCC827	Exon 19 deletion	9.2[1][4]
H358	Wild-Type	2225[1][12]

Clinical Application and Efficacy

Olmudinib was developed to address the significant clinical challenge of acquired resistance in EGFR-mutated NSCLC. It received its first global approval in South Korea in May 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.[3][7]

Clinical trials have demonstrated its efficacy in this patient population.

Summary of Key Clinical Trial Data (Phase 1/2)

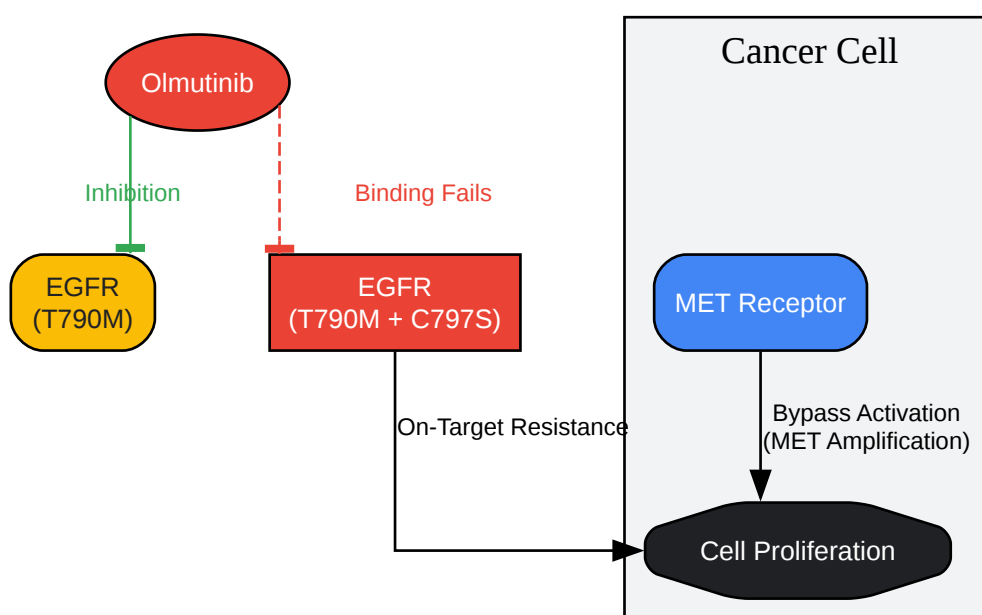
Parameter	Result	95% Confidence Interval (CI)
Objective Response Rate (ORR)	55.1%[13]	42.6% - 67.1%[13]
Confirmed Disease Control Rate	86.4%[14]	80.2% - 91.3%[14]
Median Progression-Free Survival (PFS)	6.9 months[13]	5.6 - 9.7 months[13]
Median Duration of Response (DoR)	12.7 months[14]	8.3 - 15.4 months[14]

The most frequently reported treatment-related adverse events included diarrhea, pruritus, rash, and nausea.[13] Overall, **Olmudinib** showed meaningful clinical activity with a manageable safety profile in patients who had previously failed EGFR-TKI therapy.[13][15]

Mechanisms of Acquired Resistance to Olmutinib

Despite the efficacy of third-generation TKIs, acquired resistance can still emerge. Understanding these mechanisms is critical for developing subsequent lines of therapy.

- **EGFR C797S Mutation:** The most prominent on-target resistance mechanism is a tertiary mutation at the Cys797 residue, where cysteine is substituted by serine (C797S).[5][16] This substitution removes the thiol group necessary for the covalent bond formation with **Olmudinib**'s acrylamide moiety, rendering the drug ineffective while often retaining the T790M mutation.[16]
- **Loss of T790M Mutation:** In some cases, resistance is associated with the loss of the T790M mutation, with cancer cells activating other signaling pathways to bypass EGFR dependency. [10]
- **Bypass Track Activation:** Activation of alternative signaling pathways, such as MET amplification, can provide a bypass mechanism for cell survival and proliferation, making the cancer independent of EGFR signaling.[11]



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Caption: Key mechanisms of acquired resistance to **Olmudinib**.

Experimental Protocols and Methodologies

Accurate quantification and analysis of **Olmudinib** are essential for pharmacokinetic studies, quality control, and preclinical research.

Protocol 1: Quantification of **Olmudinib** by RP-HPLC

This protocol is adapted from validated methods for the analysis of **Olmudinib** in bulk drug form.[17][18]

- Objective: To determine the concentration of **Olmudinib** using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Instrumentation:
 - HPLC system with UV Detector
 - C18 column (e.g., 4.6 x 150 mm, 3 μ m particle size)[17]
- Reagents:
 - Methanol (HPLC grade)
 - Water (HPLC grade)
- Procedure:
 - Mobile Phase Preparation: Prepare the mobile phase consisting of 100% methanol.[17] An alternative is a mixture of water and methanol (40:60 v/v).[17]
 - Standard Solution Preparation: Prepare a stock solution of **Olmudinib** in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50-100 μ g/mL.[17]

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min[17]
 - Column Temperature: Ambient
 - Injection Volume: 10-20 μ L
 - UV Detection Wavelength: 267.68 nm[17][18]
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the unknown sample. The retention time for **Olmutinib** is expected to be approximately 9.35 minutes under these conditions.[17][18]
- Quantification: Calculate the concentration of the unknown sample using the linear regression equation from the calibration curve ($r^2 > 0.999$).[17]
- Self-Validation: The method's robustness should be confirmed by assessing parameters like linearity, precision (intra- and inter-day variation), accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). Reported values are LOD: 3.05 μ g/mL and LOQ: 5.85 μ g/mL. [17][18]

Protocol 2: In Vitro Cytotoxicity Assay (WST-8)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC_{50}) of **Olmutinib** against NSCLC cell lines.[19]

- Objective: To assess the anti-proliferative activity of **Olmutinib**.
- Materials:
 - NSCLC cell lines (e.g., H1975, H441)
 - Culture medium (e.g., RPMI-1640 with 10% FBS)
 - 96-well culture plates
 - **Olmutinib** stock solution (in DMSO)

- Cell Counting Kit-8 (WST-8 reagent)
- Procedure:
 - Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 to 10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
 - Drug Treatment: Prepare serial dilutions of **Olmutinib** (e.g., from 0.01 μM to 100 μM) in the culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.
 - Incubation: Incubate the treated cells for 48 hours.
 - Viability Assessment: Add 10 μL of WST-8 solution to each well and incubate for 1-4 hours.
 - Measurement: Measure the absorbance at 450 nm using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC₅₀ value.
- Causality and Validation: The WST-8 assay measures mitochondrial dehydrogenase activity, a proxy for cell viability. A dose-dependent decrease in absorbance indicates cytotoxic/cytostatic activity. The experiment should be run in triplicate to ensure reproducibility.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

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